molecular formula C9H6BrN3O2 B13150046 6-(3-Bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 61453-04-1

6-(3-Bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13150046
CAS No.: 61453-04-1
M. Wt: 268.07 g/mol
InChI Key: QRALVCKVGSCRBB-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a bromophenyl group attached to a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of 3-bromobenzonitrile with cyanuric chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the bromophenyl group is introduced into the triazine ring.

Reaction Scheme:

  • Dissolve 3-bromobenzonitrile in DMF.
  • Add cyanuric chloride to the solution.
  • Introduce sodium hydroxide to the mixture to initiate the reaction.
  • Stir the reaction mixture at an elevated temperature (around 80-100°C) for several hours.
  • Cool the reaction mixture and precipitate the product by adding water.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: The triazine ring can be reduced to form dihydro or tetrahydro derivatives.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in an acidic or basic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in an inert solvent (e.g., tetrahydrofuran).

    Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium methoxide) in an appropriate solvent.

Major Products Formed

    Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.

    Oxidation: Hydroxylated or carbonylated triazine derivatives.

    Reduction: Dihydro or tetrahydro triazine derivatives.

    Cyclization: Fused triazine ring systems with enhanced stability and unique properties.

Scientific Research Applications

6-(3-Bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biological Research: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes involved in DNA replication, protein synthesis, or metabolic pathways.

    Receptors: The compound can bind to receptors involved in cell signaling, such as G-protein-coupled receptors or tyrosine kinase receptors.

    Pathways: The compound can affect pathways related to cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

6-(3-Bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    6-(4-Bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure with a bromophenyl group at the 4-position instead of the 3-position.

    6-(3-Chlorophenyl)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure with a chlorophenyl group instead of a bromophenyl group.

    6-(3-Methylphenyl)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure with a methylphenyl group instead of a bromophenyl group.

Uniqueness:

  • The presence of the bromophenyl group at the 3-position imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with biological targets.
  • The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain molecular targets.
  • The compound’s structural features make it a valuable scaffold for the design of novel derivatives with improved properties.

Properties

CAS No.

61453-04-1

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

IUPAC Name

6-(3-bromophenyl)-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C9H6BrN3O2/c10-6-3-1-2-5(4-6)7-11-8(14)13-9(15)12-7/h1-4H,(H2,11,12,13,14,15)

InChI Key

QRALVCKVGSCRBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=O)NC(=O)N2

Origin of Product

United States

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